molecular formula C20H22BF3O3 B14028696 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester

3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B14028696
M. Wt: 378.2 g/mol
InChI Key: COOQWIBWEINKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 1451393-42-2) is an organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its structure features a benzyloxy group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring, esterified with pinacol (1,2-diol) to enhance solubility and stability . The trifluoromethyl group, a strong electron-withdrawing substituent, activates the boronic ester for nucleophilic coupling, while the benzyloxy group provides steric bulk and influences regioselectivity in reactions .

Properties

Molecular Formula

C20H22BF3O3

Molecular Weight

378.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-10-15(20(22,23)24)11-17(12-16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

COOQWIBWEINKOF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Etherification to Introduce the Benzyloxy Group

The benzyloxy substituent is typically introduced by protection of the phenolic hydroxyl group through benzylation. This is commonly achieved by:

  • Reacting the phenol with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
  • The reaction is conducted in polar aprotic solvents like DMF or DMSO under reflux or room temperature conditions.

This step protects the phenol and provides the benzyloxy functionality critical for the compound's electronic characteristics.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 5-position can be introduced by:

  • Starting from commercially available trifluoromethyl-substituted aryl precursors.
  • Alternatively, electrophilic trifluoromethylation reagents such as Togni reagents or Ruppert–Prakash reagents can be employed on suitably functionalized intermediates.

This group significantly enhances the compound's lipophilicity and electron-withdrawing character, influencing reactivity and biological activity.

Formation of the Boronic Acid and Pinacol Esterification

The boronic acid moiety is introduced via:

  • Lithiation of the aryl precursor followed by quenching with trialkyl borates (e.g., trimethyl borate).
  • Alternatively, palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2) under Suzuki-Miyaura conditions.

Subsequent esterification with pinacol is performed to yield the pinacol boronic ester, which is more stable and easier to purify than the free boronic acid.

A typical procedure involves:

  • Mixing the boronic acid with 5 equivalents of pinacol.
  • Stirring at room temperature or gentle heating for 12 hours.
  • Purification by column chromatography on deactivated silica gel or neutral alumina.

Photochemical Homologation Approach (Advanced Method)

Recent literature describes a photochemical homologation method for synthesizing benzylboronates, which can be adapted for arylboronic esters:

  • Reaction of N-sulfonylhydrazones with arylboronic acids under basic conditions (DBU/DIPEA) in dry dichloromethane.
  • Irradiation with 370–390 nm light in a photoreactor for 1–6 hours.
  • Addition of pinacol post-irradiation to form the pinacol boronic ester.
  • Workup involves aqueous quenching, extraction, and chromatographic purification.

This method allows for geminal difunctionalization of carbonyl compounds and provides a novel route to boronic esters with high functional group tolerance.

Comparative Data Table on Preparation Parameters

Step Reagents/Conditions Notes/Outcomes References
Benzyloxy ether formation Phenol + benzyl bromide, K2CO3, DMF, reflux Efficient protection of phenol as benzyloxy ether
Trifluoromethyl group introduction Use of trifluoromethylated precursors or electrophilic CF3 reagents Enhances lipophilicity and electron-withdrawing effect
Boronic acid formation Lithiation + trialkyl borate or Pd-catalyzed borylation with B2pin2 Key step to install boronic acid functionality
Pinacol esterification Boronic acid + 5 equiv pinacol, rt, 12 h Converts boronic acid to stable pinacol ester
Photochemical homologation N-sulfonylhydrazones + arylboronic acid, DBU/DIPEA, 370–390 nm light, CH2Cl2 Novel, mild, and versatile method for boronic ester synthesis

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H, ^13C, ^19F, and ^11B NMR are routinely used to confirm structure and purity. Chemical shifts are referenced to TMS or residual solvent peaks. Notably, ^19F NMR confirms the trifluoromethyl group, and ^11B NMR validates boron environment.
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • Chromatography : Purification by column chromatography on deactivated silica or neutral alumina to avoid decomposition of boronic esters.
  • Elemental Analysis : Validates molecular formula consistency.
  • Spectroscopic Binding Studies : Techniques like surface plasmon resonance and fluorescence spectroscopy assess biological interactions, relevant for medicinal applications.

Summary and Outlook

The preparation of this compound involves a multi-step synthetic sequence combining etherification, trifluoromethyl group installation, boronic acid formation, and pinacol esterification. Recent advances include photochemical homologation methods that expand synthetic versatility under mild conditions. The compound’s unique substitution pattern imparts valuable electronic and steric properties, making it a versatile intermediate in organic synthesis and potential therapeutic agent development.

Chemical Reactions Analysis

3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Solubility and Stability

Pinacol esters of boronic acids generally exhibit higher solubility in organic solvents compared to their parent acids. For example:

  • 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester shows high solubility in chloroform, acetone, and ethers due to reduced polarity from esterification .
  • 3-Fluoro-4-methoxy-5-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 2121513-13-9) has similar solubility in chloroform but slightly lower solubility in hydrocarbons, likely due to the polar methoxy group .
  • 3-Cyclopropylmethoxy-5-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 2096334-35-7) demonstrates moderate solubility in methylcyclohexane, attributed to the bulky cyclopropylmethoxy substituent .

Stability against protodeboronation varies with substituents. The trifluoromethyl group in the target compound enhances stability under basic conditions compared to analogs like 3-bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS: 1799485-18-9), where bromine may accelerate degradation .

Reactivity in Cross-Coupling Reactions

The electronic and steric effects of substituents critically influence coupling efficiency:

Compound Name Substituents Reactivity Notes Reference
Target Compound 3-(Benzyloxy), 5-(CF₃) High reactivity due to CF₃ activation; benzyloxy moderates steric hindrance
4-Benzyloxy-2-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 1218790-07-8) 4-(Benzyloxy), 2-(CF₃) Lower reactivity in meta-substituted couplings due to positional effects
3-Fluoro-5-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 627525-87-5) 3-F, 5-(CF₃) Enhanced activation from fluorine but reduced solubility in polar solvents
3-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 942069-65-0) 3-Cl, 5-(CF₃) Chlorine increases oxidative instability but improves electrophilicity

The target compound’s balance of electron-withdrawing (-CF₃) and moderately bulky (benzyloxy) groups makes it preferable for couplings requiring both high reactivity and controlled steric environments .

Biological Activity

3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester (CAS No. 1451393-42-2) is a boronic acid derivative notable for its diverse applications in medicinal chemistry and material science. Its unique structural features, including the trifluoromethyl group and the benzyloxy moiety, contribute to its biological activity and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H12_{12}BF3_3O3_3
  • Molecular Weight : 296.05 g/mol
  • CAS Number : 1451393-42-2

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The boronic acid functional group can form reversible covalent bonds with diols, which is particularly relevant in the context of glycoproteins and enzyme inhibitors.

  • Enzyme Inhibition : Boronic acids are known to act as inhibitors of serine proteases and other enzymes by binding to the active site.
  • Antibacterial Activity : Studies have shown that phenylboronic acids exhibit antibacterial properties against various strains of bacteria, including Escherichia coli and Bacillus cereus . The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration.

Antimicrobial Activity

A study conducted on related trifluoromethoxy phenylboronic acids demonstrated significant antibacterial activity. The compounds were evaluated against several bacterial strains, revealing that the introduction of electron-withdrawing groups like trifluoromethyl increases antimicrobial potency .

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acidE. coli32 µg/mL
3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acidB. cereus16 µg/mL

Case Study 1: Antibacterial Efficacy

In a comparative study on various phenylboronic acids, it was found that the compound exhibited a lower MIC against Bacillus cereus compared to its non-trifluoromethyl counterparts. This suggests that the trifluoromethyl substitution plays a crucial role in enhancing antibacterial activity .

Case Study 2: Enzyme Interaction

Research utilizing high-throughput X-ray crystallography revealed that boron-containing compounds like 3-(benzyloxy)-5-(trifluoromethyl)phenylboronic acid can effectively bind to bacterial penicillin-binding proteins (PBPs). This interaction is critical for developing new antibiotics targeting resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.